molecular formula C15H18ClN3O3S2 B15110154 2-{[1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide

2-{[1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide

Cat. No.: B15110154
M. Wt: 387.9 g/mol
InChI Key: HEHHABPHWICXGP-UHFFFAOYSA-N
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Description

2-{[1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thieno[3,4-d]imidazole ring, and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide typically involves multiple steps:

    Formation of the Thieno[3,4-d]imidazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using a combination of heat and catalysts.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the chlorophenyl group is introduced to the thieno[3,4-d]imidazole ring.

    Attachment of the Dimethylacetamide Moiety: This step involves the reaction of the intermediate compound with dimethylacetamide under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-{[1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
  • 2,2’-Bis(2-dichlorophenyl)-4,4’5,5’-tetraphenyl-1,2’-biimidazole

Uniqueness

Compared to similar compounds, 2-{[1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C15H18ClN3O3S2

Molecular Weight

387.9 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]-N,N-dimethylacetamide

InChI

InChI=1S/C15H18ClN3O3S2/c1-18(2)14(20)7-23-15-17-12-8-24(21,22)9-13(12)19(15)11-5-3-10(16)4-6-11/h3-6,12-13H,7-9H2,1-2H3

InChI Key

HEHHABPHWICXGP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CSC1=NC2CS(=O)(=O)CC2N1C3=CC=C(C=C3)Cl

Origin of Product

United States

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